(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate (E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16794055
InChI: InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+
SMILES:
Molecular Formula: C11H9ClO2S
Molecular Weight: 240.71 g/mol

(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate

CAS No.:

Cat. No.: VC16794055

Molecular Formula: C11H9ClO2S

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate -

Specification

Molecular Formula C11H9ClO2S
Molecular Weight 240.71 g/mol
IUPAC Name S-methyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enethioate
Standard InChI InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+
Standard InChI Key FLAHMISJTOJPTA-QPJJXVBHSA-N
Isomeric SMILES CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)Cl
Canonical SMILES CSC(=O)C(=O)C=CC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Features

(E)-S-Methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate (CAS: 1597410-52-0) is an α,β-unsaturated thioester with an (E)-configured double bond between carbons 3 and 4. Its IUPAC name, S-methyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enethioate, reflects the presence of a 4-chlorophenyl moiety at position 4 and a methylthioester group at position 1 . The compound’s planar structure is stabilized by conjugation between the carbonyl groups and the double bond, as evidenced by its SMILES notation: CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)Cl\text{CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)Cl} .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
Molecular FormulaC11H9ClO2S\text{C}_{11}\text{H}_{9}\text{ClO}_{2}\text{S}
Molecular Weight240.71 g/mol
XLogP33.3
Hydrogen Bond Acceptors3
Rotatable Bonds4
Exact Mass240.0011784 Da

The chlorophenyl group enhances the compound’s lipophilicity (XLogP3=3.3\text{XLogP3} = 3.3) , making it soluble in organic solvents like dichloromethane and ethyl acetate. Its stereochemistry is critical: the (E)-configuration minimizes steric hindrance between the chlorophenyl and thioester groups, favoring stability.

Synthesis and Preparation

The synthesis of (E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate typically involves a two-step process:

  • Aldol Condensation: 4-Chlorobenzaldehyde reacts with a methyl thioester precursor (e.g., methyl thioglycolate) under basic conditions to form the α,β-unsaturated intermediate.

  • Esterification: The intermediate undergoes thioesterification with methanol in the presence of a catalyst, yielding the final product.

Reaction conditions are tightly controlled (temperature: 0–5°C; pH 8–9) to suppress side reactions such as over-oxidation or Z-isomer formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Table 2: Synthetic Parameters and Yields

StepConditionsYield (%)
Aldol CondensationNaOH, EtOH, 0°C, 2h78
EsterificationMeOH, H2_2SO4_4, 25°C, 6h85

Comparative studies show that replacing the chlorine atom with iodine (as in Methyl (2E)-4-(4-iodophenyl)-4-oxobut-2-enoate) increases reactivity due to iodine’s polarizable electron cloud, but reduces yield by 15–20% due to steric effects.

Physicochemical and Spectroscopic Properties

The compound’s UV-Vis spectrum exhibits a strong absorption band at 270 nm (ε=1.2×104M1cm1\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}) attributed to the conjugated enone system . Nuclear magnetic resonance (NMR) data further elucidate its structure:

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.35 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 6.85 (d, 1H, CH=), 6.45 (d, 1H, CH=), 3.15 (s, 3H, SCH3_3) .

  • 13C^{13}\text{C} NMR: δ 192.1 (C=O), 170.5 (C=S), 136.2–128.4 (Ar–C), 122.3 (CH=), 14.1 (SCH3_3) .

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with a sharp mass loss corresponding to the release of HCl and CO2_2.

Comparative Analysis with Structural Analogues

Substituting the 4-chlorophenyl group with other halophenyl or hydroxyphenyl groups significantly alters the compound’s properties:

Table 3: Impact of Substituents on Key Properties

SubstituentXLogP3Melting Point (°C)Reactivity (Relative)
4-Chlorophenyl3.392–941.0
4-Hydroxyphenyl 2.1105–1070.6
4-Iodophenyl4.088–901.4

The hydroxyphenyl analogue (PubChem CID: 121223795) exhibits lower lipophilicity and higher melting points due to hydrogen bonding, while the iodophenyl derivative’s larger atomic radius facilitates nucleophilic attack.

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